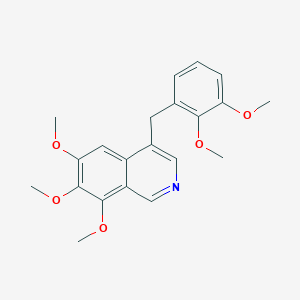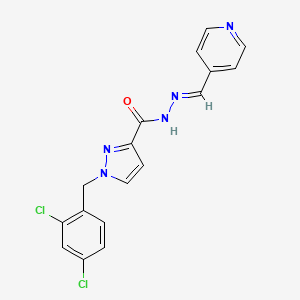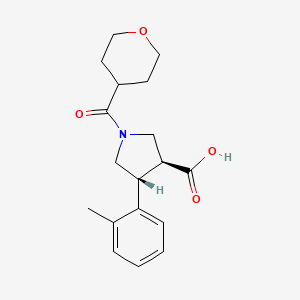
4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of this compound and related structures involves systematic approaches to achieve specific configurations and properties. For instance, methylated analogues of trimetoquinol exhibit selective beta 2 receptor activities, highlighting the impact of methoxy group positioning and methyl substitution on biological activity (Sober et al., 1981). Another study synthesizes a positional isomer of trimetoquinol with less beta-adrenergic activity but effective antiaggregatory properties (Miller et al., 1980).
Molecular Structure Analysis
The molecular structure plays a crucial role in the compound's reactivity and interaction with biological targets. The resolution and determination of absolute stereochemistry of similar compounds demonstrate the significance of structural configurations for biological activities (Mondeshka et al., 1992).
Chemical Reactions and Properties
Chemical reactions, including electrochemical oxidation, reveal insights into the compound's reactivity and potential for forming various derivatives (Carmody et al., 1980). These reactions contribute to understanding the compound's chemical properties and potential for functional modifications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for the compound's application in different contexts. Although specific studies on these properties were not identified in the search, they are generally critical for determining the compound's stability, formulation, and delivery mechanisms.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity with various agents, determine the compound's behavior in chemical reactions and biological environments. Studies on the electrochemical oxidation and synthesis of isoquinoline derivatives shed light on these properties, demonstrating the compound's versatility and potential for modification (Sainsbury et al., 1992).
科学的研究の応用
Beta-Adrenoceptor Agents
One significant area of research has been the synthesis and evaluation of methyl analogues of trimetoquinol, a compound structurally related to 4-(2,3-dimethoxybenzyl)-6,7,8-trimethoxyisoquinoline. These analogues exhibit selective beta 2-adrenoceptor activity, showing potential for therapeutic applications due to their selectivity for beta 2 receptors. The threo isomer has been highlighted as a potent and selective beta 2 stimulant in the tetrahydroisoquinoline class, indicating its promise for respiratory conditions like asthma or COPD (Sober et al., 1981).
Apamin-Sensitive Ca2+-Activated K+ Channels
Research into methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine has shown these compounds' affinity for apamin-sensitive binding sites. These findings suggest potential applications in neurological research, particularly in the modulation of Ca2+-activated K+ channels, which play critical roles in neural signaling and could be targets for treating various neurological disorders (Graulich et al., 2006).
Supramolecular Liquid Crystals
Another intriguing application is in the field of material science, where 6-dodecyloxyisoquinoline has been synthesized and used as a proton acceptor to generate novel mesogenic supramolecules. These supramolecular liquid crystals, constructed from isoquinoline complexed with various acids, introduce or modify mesogenic properties through fused N-heterocyclic rings, showcasing the compound's versatility in creating advanced materials with potential electronic, photonic, or display applications (Lin et al., 1999).
Photolabile Protecting Groups
Isoquinoline derivatives have also been explored as photolabile protecting groups for carboxylic acids. These studies reveal an improved efficiency for single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, highlighting their utility in developing caging groups for biological messengers. This application is crucial for controlled release of bioactive molecules in living organisms, paving the way for advancements in biochemistry and pharmacology (Fedoryak & Dore, 2002).
作用機序
将来の方向性
特性
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methyl]-6,7,8-trimethoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-23-17-8-6-7-13(19(17)25-3)9-14-11-22-12-16-15(14)10-18(24-2)21(27-5)20(16)26-4/h6-8,10-12H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUBSLWKFBRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2=CN=CC3=C(C(=C(C=C23)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxybenzyl)-6,7,8-trimethoxyisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropyl-2-methyl-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine hydrobromide](/img/structure/B5511885.png)
![1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5511889.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5511895.png)

![N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5511914.png)
![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)
![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)
![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)
![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)